molecular formula C18H18N2O3S B2764349 N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946316-77-4

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2764349
CAS No.: 946316-77-4
M. Wt: 342.41
InChI Key: LZDKAFQAMHGLAS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated isoxazole.

    Formation of Acetamide Linkage: The final step involves the reaction of the isoxazole-thiophene intermediate with 2-methoxyphenethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The isoxazole ring can be reduced to an isoxazoline under mild reducing conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of N-(2-hydroxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide.

    Reduction: Formation of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazoline-3-yl)acetamide.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The isoxazole ring and thiophene group are known to interact with various biological targets, including kinases and ion channels.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.

    N-(2-methoxyphenethyl)-2-(5-(pyridin-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the presence of the thiophene group, which can impart different electronic and steric properties compared to phenyl or pyridine groups. This can lead to different biological activities and interactions with molecular targets.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-15-6-3-2-5-13(15)8-9-19-18(21)12-14-11-16(23-20-14)17-7-4-10-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDKAFQAMHGLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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